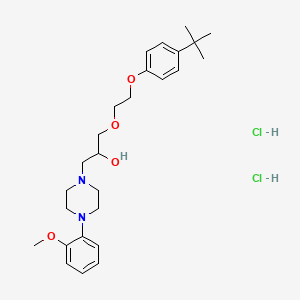
2-Methyloct-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloct-3-yn-2-ol is an organic compound with the molecular formula C9H16O. It is a member of the alkynol family, characterized by the presence of both an alkyne (carbon-carbon triple bond) and an alcohol (hydroxyl group) functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyloct-3-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-octyne with water in the presence of a strong acid catalyst, such as sulfuric acid. This reaction proceeds via a hydration mechanism, where the alkyne is converted to an enol intermediate, which subsequently tautomerizes to form the final alcohol product .
Industrial Production Methods: On an industrial scale, this compound can be produced using a similar hydration process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyloct-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 2-Methyloct-3-one or 2-methyloctanoic acid.
Reduction: 2-Methyloct-3-ene or 2-methyloctane.
Substitution: 2-Methyloct-3-yl chloride or 2-methyloct-3-yl bromide.
Aplicaciones Científicas De Investigación
2-Methyloct-3-yn-2-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme-catalyzed reactions involving alkynes and alcohols.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.
Industrial Chemistry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Methyloct-3-yn-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the alkyne group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2-Methylbut-3-yn-2-ol: Another alkynol with a shorter carbon chain.
2-Methylhex-3-yn-2-ol: An alkynol with a six-carbon chain.
2-Methylhept-3-yn-2-ol: An alkynol with a seven-carbon chain.
Uniqueness: 2-Methyloct-3-yn-2-ol is unique due to its specific carbon chain length and the position of the alkyne and hydroxyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications .
Propiedades
IUPAC Name |
2-methyloct-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10/h10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCJLTJIXQROOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B2719316.png)
![6-benzyl-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2719317.png)


![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2719322.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)
![3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2719324.png)




